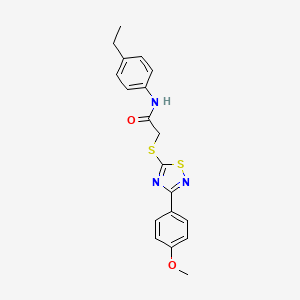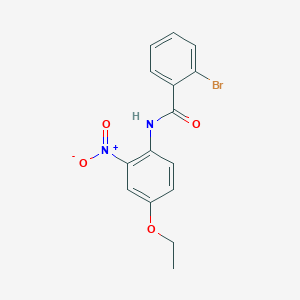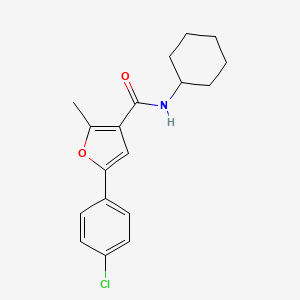
5-(4-chlorophenyl)-N-cyclohexyl-2-methylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-chlorophenyl)-N-cyclohexyl-2-methylfuran-3-carboxamide” is a complex organic molecule. It is a derivative of the 1,3,4-thiadiazole class of compounds . These compounds are known for their wide range of biological activities, including antiviral properties .
Synthesis Analysis
The synthesis of similar compounds typically starts from 4-chlorobenzoic acid . The process involves several steps, including esterification, hydrazination, salt formation, and cyclization . The resulting intermediate is then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to yield the final product .Applications De Recherche Scientifique
Hydrogen Bonding and Crystal Structure Analysis
Studies have detailed the hydrogen bonding and crystal structures of compounds closely related to 5-(4-chlorophenyl)-N-cyclohexyl-2-methylfuran-3-carboxamide. For instance, the crystal structures of anticonvulsant enaminones, which share similar structural motifs, have been analyzed to understand their conformation and intermolecular interactions. These analyses reveal the significance of hydrogen bonding in stabilizing the molecular structures and potentially influencing their biological activities (Kubicki, Bassyouni, & Codding, 2000).
Anticonvulsant Activity
Several compounds with structural similarities to 5-(4-chlorophenyl)-N-cyclohexyl-2-methylfuran-3-carboxamide have been evaluated for their anticonvulsant activity. The study of various enaminones and their derivatives has contributed to understanding the structure-activity relationship critical for designing potent anticonvulsant agents. These findings underscore the therapeutic potential of such compounds in treating seizure disorders (Scott et al., 1993).
Synthesis and Biological Evaluation
The synthesis of novel compounds and their derivatives is a key area of research, aiming to discover new therapeutic agents with improved efficacy and safety profiles. Studies have synthesized various derivatives and evaluated their antimicrobial activities, highlighting the potential of these compounds as leads for developing new antimicrobial agents. For example, the synthesis and evaluation of tetrahydropyrimidine-thiones and their thiazolo[3,2-a]pyrimidine derivatives have shown promising biological activities, suggesting their potential in pharmaceutical applications (Akbari et al., 2008).
Docking Studies and COX-2 Inhibition
Docking studies have been conducted to understand the molecular interactions between compounds structurally related to 5-(4-chlorophenyl)-N-cyclohexyl-2-methylfuran-3-carboxamide and biological targets such as cyclooxygenase-2 (COX-2) enzyme. These studies aim to elucidate the binding orientations and affinities of compounds, facilitating the design of potent COX-2 inhibitors with potential anti-inflammatory and anticancer properties (Al-Hourani et al., 2015).
Safety And Hazards
Orientations Futures
The future directions for research on “5-(4-chlorophenyl)-N-cyclohexyl-2-methylfuran-3-carboxamide” and similar compounds could involve further exploration of their biological activities, particularly their antiviral and anticancer properties. There may also be potential for these compounds in the development of new materials involving 1,3,4-thiadiazole systems .
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-N-cyclohexyl-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-12-16(18(21)20-15-5-3-2-4-6-15)11-17(22-12)13-7-9-14(19)10-8-13/h7-11,15H,2-6H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQWQZOGPZHFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-cyclohexyl-2-methylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

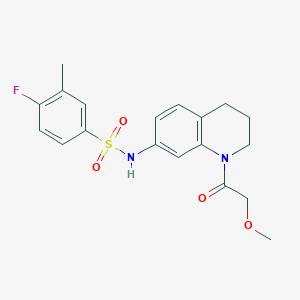
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide](/img/structure/B2718610.png)

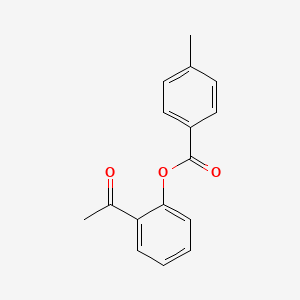
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2718614.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2718618.png)
![4-fluoro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2718619.png)
![(3Z)-1-benzyl-3-{[(2,3-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2718621.png)
![3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2718622.png)
![ethyl 1-methyl-4-[3-[(methylsulfonyl)amino]-1-(trifluoromethyl)propoxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2718623.png)
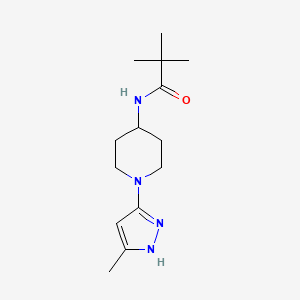
![1-Benzyl-5-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B2718627.png)
